Methylene-Spacer Insertion Converts a High-Toxicity Psychotropic (Direct N-2-Adamantyl Aniline) into a Scaffold with Distinct Enzyme Inhibition Profile
The direct N-(adamant-2-yl)aniline baseline (no methylene spacer) is explicitly documented with “pronounced psychotropic activity” yet “high toxicity” [1]. In contrast, N-[(adamantan-2-yl)methyl]aniline incorporating a methylene spacer has been profiled against FAAH, iNOS, nNOS, and eNOS [2]. This shift from a primarily dopaminergic neurotropic liability to a measurable enzyme inhibition fingerprint demonstrates the spacer's decisive impact on polypharmacology and off-target safety.
| Evidence Dimension | Toxicity and polypharmacology shift resulting from methylene-spacer insertion |
|---|---|
| Target Compound Data | IC50 (FAAH) = 290 nM; IC50 (iNOS) = 290 nM; EC50 (nNOS) = 6,800 nM; EC50 (eNOS) > 100,000 nM [2] |
| Comparator Or Baseline | N-(adamant-2-yl)aniline: “high toxicity” (qualitative descriptor in primary reference) at doses sufficient for pronounced psychotropic activity [1] |
| Quantified Difference | Absolute toxicity burden qualitatively described as 'high' for direct analog; target compound shows measurable subtype-selective enzyme inhibition (290 nM for FAAH and iNOS) with >23-fold selectivity over nNOS and >344-fold over eNOS |
| Conditions | FAAH: rat brain membranes, [14C]-anandamide hydrolysis. iNOS/nNOS/eNOS: human recombinant enzymes expressed in HEK293 cells, ionomycin/A23187-induced NO production [2]. |
Why This Matters
Procurement of the direct-linked analog introduces a known high-toxicity liability; the methylene-spacer variant provides a documented, measurable enzyme-inhibition profile with clear subtype selectivity, enabling rational lead optimization.
- [1] Morozov, I.S., Klimova, N.V., Lavrova, L.N. et al. N-adamantyl derivatives of aromatic amines. Part I. Synthesis and neurotropic activity of N-(adamant-2-yl)anilines. Pharm Chem J 32, 1–4 (1998). View Source
- [2] BindingDB entries: BDBM50386419 (FAAH IC50 290 nM), BDBM50348731 (iNOS EC50 290 nM; nNOS EC50 6,800 nM; eNOS EC50 >100,000 nM). Data curated by ChEMBL. View Source
